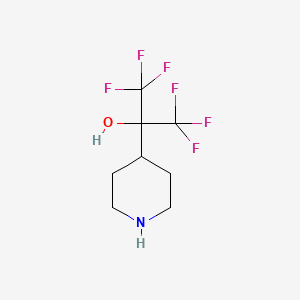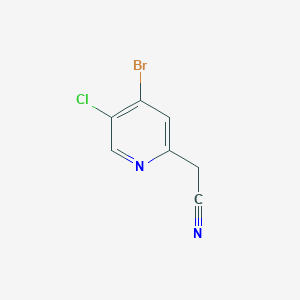
4-Bromo-5-chloropyridine-2-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-5-chloro-2-pyridyl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 4th position, a chlorine atom at the 5th position, and a nitrile group attached to the 2nd position of the pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chloro-2-pyridyl)acetonitrile typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 2-pyridylacetonitrile. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent. The reaction is usually carried out under controlled temperature and pressure to ensure the selective substitution of the bromine and chlorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromo-5-chloro-2-pyridyl)acetonitrile may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
2-(4-Bromo-5-chloro-2-pyridyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds with diverse functional groups.
科学研究应用
2-(4-Bromo-5-chloro-2-pyridyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: It is used in the production of agrochemicals and dyestuffs, contributing to the development of new materials and products.
作用机制
The mechanism of action of 2-(4-Bromo-5-chloro-2-pyridyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the nitrile group, contribute to the compound’s reactivity and binding affinity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Bromo-5-chloropyridine: A closely related compound with similar halogenation patterns but without the nitrile group.
5-Bromo-2,4-dichloropyrimidine: Another halogenated pyridine derivative with different substitution patterns.
2-Nitro-4-bromo-5-chloroaniline: A compound with similar halogenation but different functional groups.
Uniqueness
2-(4-Bromo-5-chloro-2-pyridyl)acetonitrile is unique due to the presence of both bromine and chlorine atoms on the pyridine ring along with the nitrile group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications.
属性
分子式 |
C7H4BrClN2 |
|---|---|
分子量 |
231.48 g/mol |
IUPAC 名称 |
2-(4-bromo-5-chloropyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-5(1-2-10)11-4-7(6)9/h3-4H,1H2 |
InChI 键 |
VSTYCKHHAVBWBT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC(=C1Br)Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B11717360.png)

![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B11717375.png)

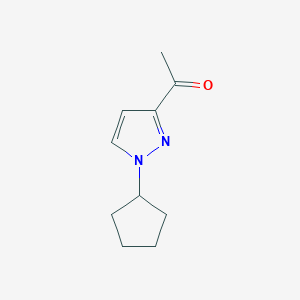
![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)
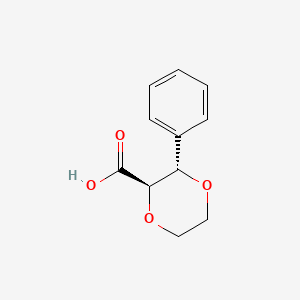
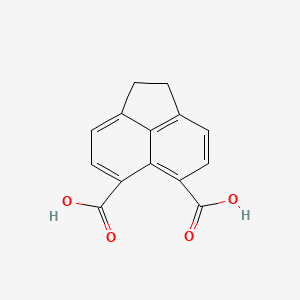

![(2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11717424.png)



